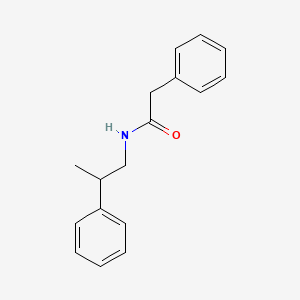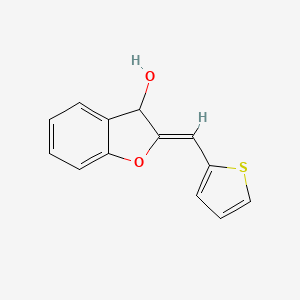![molecular formula C17H13N3O2S B5368209 5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5368209.png)
5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also commonly referred to as MT-2 or Melanotan II. The purpose of
科学的研究の応用
MT-2 has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in regulating skin pigmentation. MT-2 has been shown to stimulate the production of melanin, which is responsible for skin pigmentation. This has led to the development of MT-2 as a potential treatment for skin conditions such as vitiligo and erythropoietic protoporphyria.
MT-2 has also been studied for its potential use in the treatment of sexual dysfunction. It has been shown to increase sexual arousal and desire in both men and women. Additionally, MT-2 has been studied for its potential use in the treatment of obesity and metabolic disorders, as it has been shown to increase energy expenditure and decrease food intake.
作用機序
MT-2 works by binding to the melanocortin-1 receptor (MC1R) in the skin, which stimulates the production of melanin. This leads to increased skin pigmentation. MT-2 also binds to the melanocortin-4 receptor (MC4R) in the brain, which regulates appetite and energy expenditure. This leads to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects
MT-2 has a number of biochemical and physiological effects. It has been shown to increase melanin production, which leads to increased skin pigmentation. MT-2 has also been shown to increase sexual arousal and desire in both men and women. Additionally, MT-2 has been shown to increase energy expenditure and decrease food intake, which may have potential applications in the treatment of obesity and metabolic disorders.
実験室実験の利点と制限
One of the advantages of using MT-2 in lab experiments is its ability to regulate skin pigmentation. This makes it a useful tool for studying the effects of skin pigmentation on various biological processes. Additionally, MT-2 has been shown to have potential applications in the treatment of sexual dysfunction, obesity, and metabolic disorders.
One of the limitations of using MT-2 in lab experiments is its potential side effects. MT-2 has been shown to cause nausea, vomiting, and flushing in some individuals. Additionally, long-term use of MT-2 may have unknown effects on the body.
将来の方向性
There are a number of future directions for research on MT-2. One area of research is the development of more selective agonists for the MC1R and MC4R receptors, which may have fewer side effects than MT-2. Additionally, research on the long-term effects of MT-2 use is needed to fully understand its potential applications in the treatment of various conditions. Finally, research on the role of MT-2 in other biological processes, such as immune function and inflammation, may lead to new applications for this compound.
合成法
MT-2 is synthesized through a solid-phase peptide synthesis method using a peptide synthesizer. The synthesis process involves the sequential addition of amino acids to a growing peptide chain, followed by the addition of the oxazole and thienyl groups. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
特性
IUPAC Name |
5-(4-methoxyanilino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-21-13-6-4-12(5-7-13)19-17-15(11-18)20-16(22-17)9-8-14-3-2-10-23-14/h2-10,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGNCOGGIOTZPB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
![N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)
![2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5368159.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5368170.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)serinamide](/img/structure/B5368180.png)
![1,6-dimethyl-4-[3-(2-methylphenoxy)-1-azetidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5368194.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-fluoropyrimidin-2-amine](/img/structure/B5368197.png)
![4-amino-2-({[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}amino)pyrimidine-5-carbonitrile](/img/structure/B5368212.png)

![ethyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5368230.png)
![3-(4-chlorophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368234.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)